3-(Benzylamino)cyclohexanol
Description
3-(Benzylamino)cyclohexanol is a cyclohexanol derivative featuring a benzylamino (-NH-CH₂C₆H₅) substituent at the 3-position of the cyclohexanol ring. The 3-isomer’s structure combines a hydroxyl (-OH) group and a secondary amine (-NH-benzyl), conferring both hydrophilic and lipophilic properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(benzylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |
InChI Key |
ADACSZOIFGMJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be carried out under mild conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic addition of benzylamine to the carbonyl group of cyclohexanone, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of 3-(Benzylamino)cyclohexanol may involve similar synthetic routes but on a larger scale. Catalysts such as Raney nickel or palladium on carbon can be used to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or benzylidene cyclohexanone.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted benzylamino cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-(Benzylamino)cyclohexanol exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with various biological targets, including neurotransmitter receptors and enzymatic pathways.
- Neuroprotective Effects : A study demonstrated that 3-(Benzylamino)cyclohexanol protects pancreatic β-cells from endoplasmic reticulum stress, showing an EC50 value of 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stress conditions.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary investigations suggest potential antitumor activity, particularly through mechanisms involving apoptosis and cell cycle disruption .
Asymmetric Synthesis
Chiral Catalysis
3-(Benzylamino)cyclohexanol is utilized as a chiral catalyst in asymmetric synthesis reactions. It facilitates reactions with good enantioselectivity, which is crucial for producing pharmaceuticals with specific stereochemical configurations. This application enhances the efficiency and selectivity of synthetic processes in organic chemistry.
Case Studies
-
Neuroprotection Against Endoplasmic Reticulum Stress
A notable study focused on the protective effects of 3-(Benzylamino)cyclohexanol on pancreatic β-cells subjected to endoplasmic reticulum stress. The compound demonstrated significant protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating its potential as a therapeutic agent in diabetes management. -
Enantioselective Catalysis
Research has shown that 3-(Benzylamino)cyclohexanol can be used effectively as a chiral catalyst in asymmetric synthesis reactions. This capability highlights its utility not only in medicinal chemistry but also in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)cyclohexanol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 3-(Benzylamino)cyclohexanol and Analogues
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-(Benzylamino)cyclohexanol | -OH, -NH-benzyl | ~235.33 (estimated) | Amphoteric, moderate logP |
| 4-(Benzylamino)cyclohexanol | -OH, -NH-benzyl | 235.33 | Biofilm inhibitor (SarABIM) |
| Cyclohexanol | -OH | 100.16 | Hydrophilic, low basicity |
| Cyclohexylamine | -NH₂ | 99.17 | Basic, water-soluble as salt |
| Cyclohexanemethanol | -CH₂OH | 114.19 | Lipophilic, neutral |
| N-(Benzodioxolylmethylene)cyclohexanamine | Schiff base (-N=CH-) | ~259.35 | Potential chelating agent |
Key Observations :
- Acid-Base Behavior: Unlike cyclohexanol (pKa ~16), 3-(Benzylamino)cyclohexanol’s amino group (pKa ~9–11) enables protonation under acidic conditions, enhancing water solubility. This contrasts with cyclohexanemethanol, which lacks ionizable groups .
- Positional Isomerism: The 3- vs. 4-substitution in benzylamino-cyclohexanol isomers may alter steric effects and hydrogen-bonding patterns, impacting biological activity .
Spectroscopic and Analytical Comparisons
Mass spectrometry (MS) analysis of cyclohexanol derivatives is challenging due to structural similarities. For instance, cyclohexanol’s MS profile overlaps with analogs like cyclohexanemethanol, complicating identification . In contrast, 3-(Benzylamino)cyclohexanol’s benzyl and amino groups may introduce unique fragmentation patterns, though its distinction from positional isomers (e.g., 4-substituted) would require advanced techniques like NMR or chiral chromatography.
Biological Activity
3-(Benzylamino)cyclohexanol, also known as cis-3-(Benzylamino)cyclohexanol, is a compound that has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.
Chemical Structure and Properties
3-(Benzylamino)cyclohexanol is characterized by a cyclohexanol ring substituted with a benzylamino group. Its molecular formula is CHN, and it has a molecular weight of approximately 201.28 g/mol. The compound features both hydrophilic (hydroxyl group) and hydrophobic (benzyl group) characteristics, which contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of 3-(Benzylamino)cyclohexanol can be attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological processes. Some notable mechanisms include:
- Antimicrobial Activity : Studies have shown that 3-(Benzylamino)cyclohexanol exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and apoptosis in neuronal cells .
- Antidiabetic Potential : Recent research indicates that derivatives of 3-(Benzylamino)cyclohexanol may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the context of diabetes management. One derivative showed an EC50 value of 0.1 ± 0.01 μM, indicating potent protective effects against ER stress-induced cell death .
Research Findings
Several studies have elucidated the biological activities and potential therapeutic applications of 3-(Benzylamino)cyclohexanol:
- Antimicrobial Studies : A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Neuroprotection : In vitro studies showed that 3-(Benzylamino)cyclohexanol could reduce oxidative stress markers in neuronal cells, providing a basis for further exploration in neurodegenerative disease models .
- Diabetes Research : The compound's derivatives have been shown to enhance β-cell survival under stress conditions, making them candidates for further development in diabetes therapeutics .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial efficacy of 3-(Benzylamino)cyclohexanol against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.
Case Study 2: Neuroprotection
In a model simulating Alzheimer's disease, treatment with 3-(Benzylamino)cyclohexanol resulted in a significant reduction in cell death compared to untreated controls. This effect was linked to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
